molecular formula C16H14N4O3S2 B2510275 1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea CAS No. 924860-85-5

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea

Cat. No.: B2510275
CAS No.: 924860-85-5
M. Wt: 374.43
InChI Key: ZYRZXAZNLOEYAE-UHFFFAOYSA-N
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Description

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiadiazole derivative with benzylsulfonyl chloride in the presence of a base, such as triethylamine.

    Formation of the Urea Derivative: The final step involves the reaction of the benzylsulfonyl-thiadiazole derivative with phenyl isocyanate to form the desired urea derivative.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Comparison with Similar Compounds

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole: Known for its antimicrobial and anti-inflammatory properties.

    1,2,5-Thiadiazole: Exhibits antiviral and antitubercular activities.

    1,2,3-Thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

1-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c21-14(17-13-9-5-2-6-10-13)18-15-19-16(20-24-15)25(22,23)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRZXAZNLOEYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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